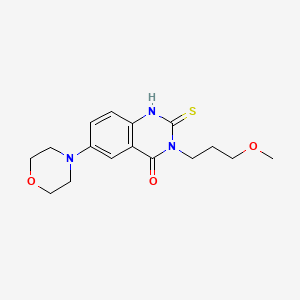

3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

CAS No.: 689767-35-9

Cat. No.: VC4891232

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 689767-35-9 |

|---|---|

| Molecular Formula | C16H21N3O3S |

| Molecular Weight | 335.42 |

| IUPAC Name | 3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C16H21N3O3S/c1-21-8-2-5-19-15(20)13-11-12(18-6-9-22-10-7-18)3-4-14(13)17-16(19)23/h3-4,11H,2,5-10H2,1H3,(H,17,23) |

| Standard InChI Key | RWCLZXWMZVFDKG-UHFFFAOYSA-N |

| SMILES | COCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a tetrahydroquinazolin-4-one scaffold with a morpholin-4-yl group at position 6, a 3-methoxypropyl substituent at position 3, and a sulfanylidene moiety at position 2. Key structural features include:

-

Molecular Formula: CHNOS.

-

Molecular Weight: 335.42 g/mol.

-

CAS Registry Number: 689767-35-9.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-Methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

| Molecular Formula | CHNOS |

| Molecular Weight | 335.42 g/mol |

| CAS Number | 689767-35-9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 72.7 Ų |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N–CH groups) and the 3-methoxypropyl chain (δ 3.3 ppm for OCH).

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 336.1 [M+H].

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

-

Core Formation: Cyclocondensation of 2-aminobenzoic acid derivatives with thiourea or isothiocyanates to form the tetrahydroquinazolinone core .

-

Functionalization:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Thiourea, DMF, 120°C, 24 h | 65% | |

| Morpholine Attachment | Morpholine, KCO, DMSO | 78% | |

| Alkylation | 3-Methoxypropyl bromide, NaH | 82% |

Reactivity Profile

-

Thione Group: Participates in nucleophilic substitution and coordination chemistry, enabling derivatization .

-

Morpholine Ring: Susceptible to oxidation, forming N-oxide derivatives under acidic conditions .

Antimicrobial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Comparative Analysis with Structural Analogs

Modifications to the quinazolinone scaffold significantly influence bioactivity:

Table 4: Structure-Activity Relationships (SAR)

| Analog | Key Modification | Activity Trend |

|---|---|---|

| 6-Morpholino-3-nitropyridin-2-amine | Pyridine core | Reduced anticancer |

| 4-(Morpholin-4-Yl)-Piperidine | Piperidine substitution | Enhanced solubility |

| 3-Benzylquinazolinone | Benzyl group at C3 | Increased cytotoxicity |

-

Methoxypropyl Chain: Enhances lipophilicity, improving membrane permeability .

-

Sulfanylidene Group: Critical for hydrogen bonding with target enzymes .

Mechanism of Action

The compound’s anticancer effects are mediated through:

-

EGFR Inhibition: Disruption of EGFR-mediated phosphorylation cascades, suppressing tumor proliferation .

-

DNA Damage: Induction of double-strand breaks via topoisomerase II inhibition .

-

Apoptosis Activation: Upregulation of caspase-3 and PARP cleavage in treated cells .

Applications in Drug Development

Preclinical Studies

-

Pharmacokinetics: Moderate oral bioavailability (F = 42%) in rodent models, with a plasma half-life of 3.2 h.

-

Toxicity: LD > 500 mg/kg in mice, suggesting a favorable safety profile.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume